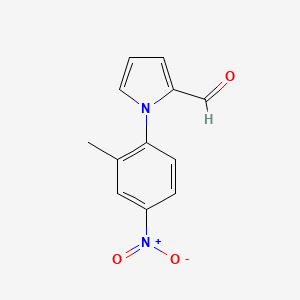

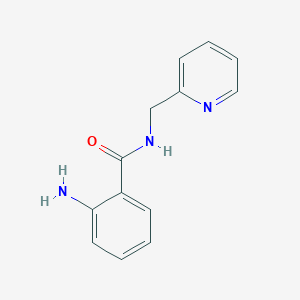

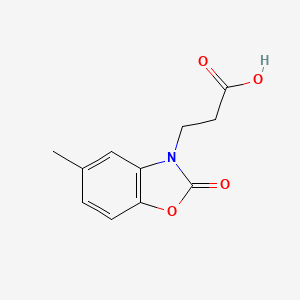

1-(2-methyl-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Methyl-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde (MNPPC) is an organic molecule that has been extensively studied in the scientific community for its diverse range of applications. MNPPC is a heterocyclic compound containing a five-membered ring with a nitrogen atom and an aldehyde group. It has been extensively studied for its potential as a precursor to a variety of pharmaceuticals, as well as its use in a range of scientific research applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization in Polymer Research

1-(2-Methyl-4-Nitrophenyl)-1H-Pyrrole-2-Carbaldehyde and similar compounds have been synthesized and characterized for their application in conducting polymers. For instance, a study by Variş et al. (2006) synthesized isomers of this compound and explored their suitability for electrochromic devices, highlighting their soluble nature in common organic solvents and effective switching ability (Variş et al., 2006).

Applications in EPR Studies

EPR (Electron Paramagnetic Resonance) studies have also utilized derivatives of this compound. He et al. (1999) conducted EPR studies on fluorinated nitroxides derived from similar pyrrole carbaldehydes, providing insights into the polar effects and spin-delocalization of substituents on these compounds (He et al., 1999).

Use in Supramolecular Chemistry

This compound has been utilized in the synthesis of high nuclearity single molecule magnets. Giannopoulos et al. (2014) reported the application of a derivative of this compound in synthesizing a {Mn(III)25} barrel-like cluster exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).

Green Synthesis Methodologies

In the realm of green chemistry, Niknam et al. (2014) synthesized 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones using a compound structurally similar to this compound under catalyst-free and solvent-free conditions. This underscores the compound's relevance in environmentally friendly synthesis approaches (Niknam et al., 2014).

Organic Nonlinear Optical Materials

In the field of nonlinear optics, Kwon et al. (2008) synthesized organic nonlinear optical nitrophenylhydrazone crystals based on pyrrole with various substituents, including a compound related to this compound. These crystals demonstrated significant macroscopic nonlinearity, indicative of the compound's potential in this area (Kwon et al., 2008).

Wirkmechanismus

Without specific context, it’s hard to say what the mechanism of action of this compound might be. If it’s being used as a drug, its mechanism would depend on the specific biological target. If it’s being used in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

Zukünftige Richtungen

The future directions for research on this compound would depend on its intended use. If it’s being studied as a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s being used in chemical synthesis, future research could involve optimizing the synthesis process or exploring new reactions .

Eigenschaften

IUPAC Name |

1-(2-methyl-4-nitrophenyl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-9-7-10(14(16)17)4-5-12(9)13-6-2-3-11(13)8-15/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJREKHOMJFFAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])N2C=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

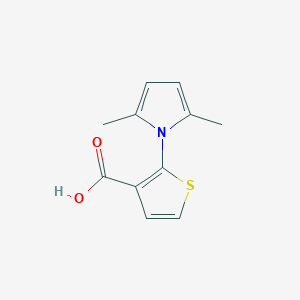

![7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1273836.png)

![3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1273841.png)

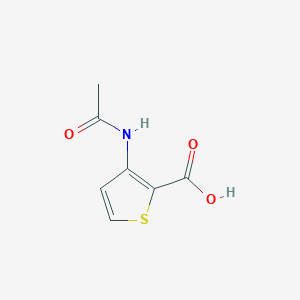

![4,5-Dimethoxy-2-[(thiophene-2-carbonyl)-amino]-benzoic acid](/img/structure/B1273851.png)

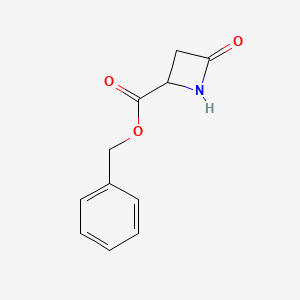

![Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate](/img/structure/B1273867.png)